molecular formula C33H40O23 B14084613 Gossypetin 3-sophoroside-8-glucoside

Gossypetin 3-sophoroside-8-glucoside

Cat. No.: B14084613
M. Wt: 804.7 g/mol
InChI Key: LVSYCSMVGYSMTF-CVFWACMRSA-N
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Description

Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside that can be isolated from the aerial parts of Equisetum hyemale L. This compound is part of the flavonoid family, which is known for its diverse biological activities and potential therapeutic benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gossypetin 3-sophoroside-8-glucoside is typically isolated from natural sources rather than synthesized chemically. The compound can be extracted from the aerial parts of Equisetum hyemale L. using various solvent extraction methods .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and then using solvents to extract the compound. The extract is then purified using chromatographic techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Gossypetin 3-sophoroside-8-glucoside undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Gossypetin 3-sophoroside-8-glucoside has a wide range of scientific research applications:

Mechanism of Action

Gossypetin 3-sophoroside-8-glucoside exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which can lead to various health benefits. The compound also modulates several signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, which are involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

    Gossypetin: A flavonol with similar antioxidant properties but lacks the glycoside moieties.

    Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

    Kaempferol: A flavonol known for its anticancer and anti-inflammatory effects.

Uniqueness

Gossypetin 3-sophoroside-8-glucoside is unique due to its specific glycoside structure, which may enhance its solubility and bioavailability compared to other flavonoids. This structural uniqueness can lead to different biological activities and potential therapeutic applications .

Properties

Molecular Formula

C33H40O23

Molecular Weight

804.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O23/c34-5-13-17(41)21(45)24(48)31(50-13)54-27-12(40)4-11(39)16-20(44)29(26(53-28(16)27)8-1-2-9(37)10(38)3-8)55-33-30(23(47)19(43)15(7-36)52-33)56-32-25(49)22(46)18(42)14(6-35)51-32/h1-4,13-15,17-19,21-25,30-43,45-49H,5-7H2/t13-,14-,15-,17-,18-,19-,21+,22+,23+,24-,25-,30-,31+,32+,33+/m1/s1

InChI Key

LVSYCSMVGYSMTF-CVFWACMRSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O

Origin of Product

United States

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